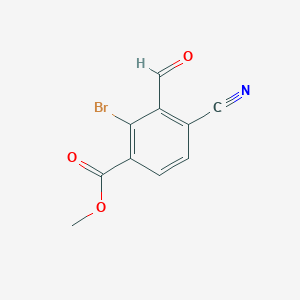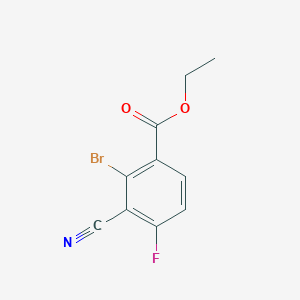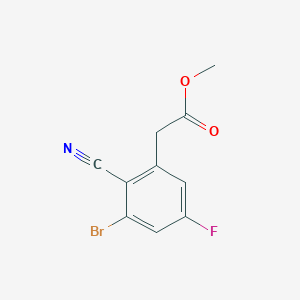
(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a bromine atom on the phenyl ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as boronic acids and their derivatives, have been known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action could be related to its potential to participate in the Suzuki–Miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might affect the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions could lead to the formation of new carbon–carbon bonds, which are crucial in various biological and chemical processes .
Result of Action
The result of the compound’s action could be the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reactions . These new bonds could lead to the synthesis of new organic compounds with potential biological or chemical applications .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of different functional groups and the conditions under which the reactions take place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves multiple steps. One common approach is the protection of the amino group with a Boc group, followed by the introduction of the bromine atom on the phenyl ring. The final step involves the formation of the propionic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the bromine atom or the carboxylic acid group.
Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to the formation of different reduced products.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce dehalogenated or reduced carboxylic acids. Substitution reactions can lead to the formation of various substituted phenyl derivatives.
Scientific Research Applications
®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
®-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Similar structure but lacks the bromine atom on the phenyl ring.
®-3-Amino-2-(4-bromo-phenyl)-propionic acid: Similar structure but lacks the Boc protecting group.
®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.
Uniqueness
®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is unique due to the presence of the Boc protecting group, the bromine atom on the phenyl ring, and the carboxylic acid functional group. These structural features confer specific reactivity and make the compound valuable in various chemical and biochemical applications.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFFEPBGLNMTQI-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














